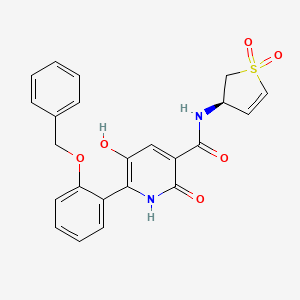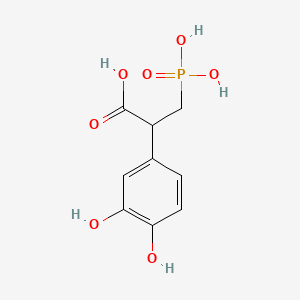
Enzyme-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enzyme-IN-2 is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to inhibit specific enzymatic activities, making it a valuable tool in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Enzyme-IN-2 typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure the compound’s integrity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Enzyme-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while reduction may produce more stable forms of the compound.
科学的研究の応用
Enzyme-IN-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biological studies to inhibit specific enzymes and investigate their roles in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in industrial processes to enhance the efficiency of chemical reactions and improve product yields.
作用機序
The mechanism of action of Enzyme-IN-2 involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the enzyme involved.
類似化合物との比較
Enzyme-IN-2 can be compared with other enzyme inhibitors, such as:
Enzyme-IN-1: Another enzyme inhibitor with similar properties but different molecular structure.
Enzyme-IN-3: A compound with a broader range of enzyme targets but lower specificity compared to this compound.
Uniqueness: this compound is unique due to its high specificity for certain enzymes, making it a valuable tool for targeted research and applications. Its ability to selectively inhibit specific enzymes sets it apart from other inhibitors with broader or less specific activity.
特性
分子式 |
C9H11O7P |
|---|---|
分子量 |
262.15 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |
InChIキー |
AHVRXKVVJWQDIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


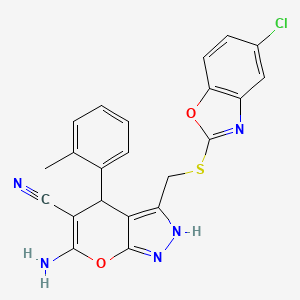
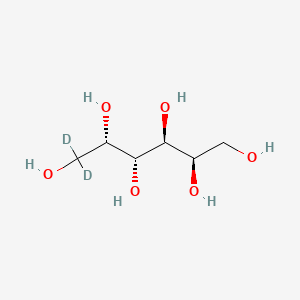
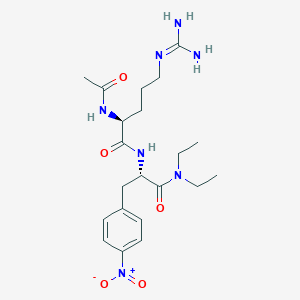

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

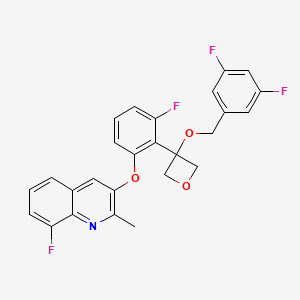

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

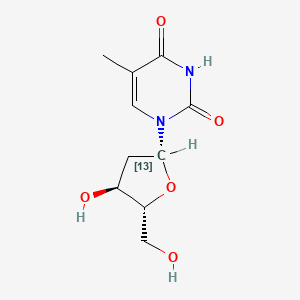
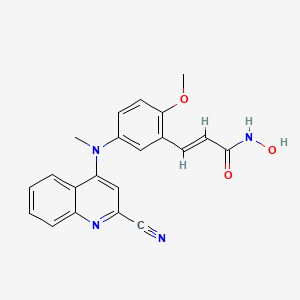
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
